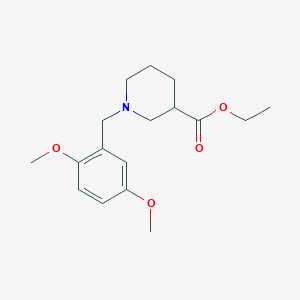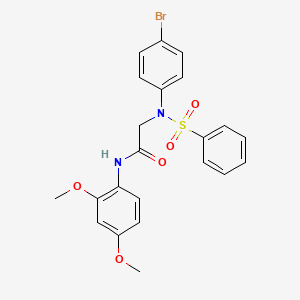
7-methyl-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate, also known as MOB-5, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOB-5 belongs to the class of benzoxathiol derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
7-methyl-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate exerts its effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. It also activates certain signaling pathways that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. Additionally, this compound has been shown to improve cardiovascular function and reduce the risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-methyl-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 7-methyl-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate. One potential direction is the development of this compound-based therapies for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. Another potential direction is the use of this compound as a diagnostic tool for detecting certain diseases. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential side effects and limitations of its use in scientific research.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in scientific research. Its anti-inflammatory and antioxidant properties, as well as its ability to induce apoptosis in cancer cells, make it a potential candidate for the treatment of various diseases. Further studies are needed to fully elucidate the mechanisms of action of this compound and to identify potential side effects and limitations of its use in scientific research.
Synthesemethoden
The synthesis of 7-methyl-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate involves the reaction of 2-mercaptobenzoic acid with cyclohexyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to obtain this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
7-methyl-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. This compound has also been studied for its potential use as a diagnostic tool for detecting certain diseases.
Eigenschaften
IUPAC Name |
(7-methyl-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-9-7-11(8-12-13(9)20-15(18)21-12)19-14(17)16-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIIVCNAQLAOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=O)S2)OC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chloro-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4998012.png)
![4-ethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4998015.png)
![methyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4998020.png)
![7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4998022.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4998038.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4998045.png)
![3-[benzyl(methyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4998052.png)
![3-[([1]benzofuro[3,2-d]pyrimidin-4-ylthio)methyl]-1H-pyrazol-5-ol](/img/structure/B4998063.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4998069.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine](/img/structure/B4998077.png)
![1-methyl-4-[4-(4-nitrophenoxy)benzoyl]piperazine](/img/structure/B4998079.png)


![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine](/img/structure/B4998090.png)